N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide

Physicochemical property comparison Ligand efficiency Fragment-based drug design

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide (CAS 297763-76-9) is a synthetic small molecule belonging to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series originally disclosed by GlaxoSmithKline as potent and selective inhibitors of c-Jun N-terminal kinases JNK2 and JNK3. The compound features a tetrahydrobenzo[b]thiophene core bearing a 3-cyano substituent critical for hinge-region hydrogen bonding in the ATP-binding site, and a 4-nitrobenzamide moiety at the 2-position.

Molecular Formula C16H13N3O3S
Molecular Weight 327.36
CAS No. 297763-76-9
Cat. No. B2384697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide
CAS297763-76-9
Molecular FormulaC16H13N3O3S
Molecular Weight327.36
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C#N
InChIInChI=1S/C16H13N3O3S/c17-9-13-12-3-1-2-4-14(12)23-16(13)18-15(20)10-5-7-11(8-6-10)19(21)22/h5-8H,1-4H2,(H,18,20)
InChIKeyDBPXHLRHLJGVLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide (CAS 297763-76-9): Chemical Identity and Structural Classification


N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide (CAS 297763-76-9) is a synthetic small molecule belonging to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series originally disclosed by GlaxoSmithKline as potent and selective inhibitors of c-Jun N-terminal kinases JNK2 and JNK3 [1][2]. The compound features a tetrahydrobenzo[b]thiophene core bearing a 3-cyano substituent critical for hinge-region hydrogen bonding in the ATP-binding site, and a 4-nitrobenzamide moiety at the 2-position. Its molecular formula is C₁₆H₁₃N₃O₃S with a molecular weight of 327.36 g/mol, and it is supplied by multiple vendors at purities of 97–98% (HPLC) for research and further manufacturing use .

Why JNK2/3 Inhibitor Analogs Cannot Be Casually Interchanged: The Case for CAS 297763-76-9


Within the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide chemotype, even conservative amide substituent changes produce substantial differences in physicochemical properties, kinase selectivity fingerprints, and potential downstream biological readouts. The Angell et al. (2007) SAR study demonstrated that pIC₅₀ values for JNK3 varied by >1.5 log units within the series depending on the aryl amide group, while selectivity over JNK1 and p38α was exquisitely sensitive to substituent electronic and steric parameters [1]. The 4-nitrobenzamide variant (CAS 297763-76-9) differs from the commercially popular naphthalenecarboxamide analog (TCS JNK 5a, CAS 312917-14-9) in critical computable properties: it possesses a 14.9 Ų larger topological polar surface area (TPSA 96.03 vs. 81.13 Ų), 1.7–1.8 log units lower lipophilicity (cLogP 3.66 vs. ~5.0–5.5), and two additional hydrogen bond acceptor atoms (5 vs. 3) [2]. These differences preclude the assumption of interchangeable target engagement, cellular permeability, or metabolic stability between these analogs; each must be evaluated on its own data.

Quantitative Differentiation Evidence for N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide (CAS 297763-76-9) vs. Closest Analogs


Fragment-Like Physicochemical Profile Compared to the Naphthalenecarboxamide Clinical Candidate Analog (TCS JNK 5a)

Compared to the widely used JNK2/3 inhibitor TCS JNK 5a (CAS 312917-14-9, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thienyl-2-yl)-1-naphthalenecarboxamide), the 4-nitrobenzamide analog (CAS 297763-76-9) displays a more fragment-like physicochemical signature. Calculated TPSA is 96.03 Ų vs. 81.13 Ų for TCS JNK 5a, and cLogP is 3.66 vs. ~5.0–5.5, indicating substantially higher polarity and lower lipophilicity [1]. The 4-nitrobenzamide contains five hydrogen bond acceptor atoms versus three for the naphthalenecarboxamide, providing additional vectors for target interaction or solubility enhancement. These computed property differences suggest divergent ADME behavior: the lower cLogP and higher TPSA of CAS 297763-76-9 are consistent with improved aqueous solubility and reduced plasma protein binding potential, while potentially reducing passive membrane permeability compared to the more lipophilic naphthalene analog [2].

Physicochemical property comparison Ligand efficiency Fragment-based drug design

Conserved JNK3 ATP-Site Binding Mode Inferred from X-Ray Crystallography of the 2-Fluorobenzamide Analog

X-ray crystallography of the closely related 2-fluorobenzamide analog (compound 5e in Angell et al., PDB 2O2U) bound to human JNK3 at 2.45 Å resolution revealed a conserved binding mode in which the 3-cyano substituent of the tetrahydrobenzothiophene core forms a hydrogen bond acceptor interaction with the backbone NH of Met149 in the hinge region of the ATP-binding site [1][2]. This binding mode is a hallmark of the entire N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series and is expected to be fully preserved for the 4-nitrobenzamide analog (CAS 297763-76-9), as the amide linkage and 3-cyano pharmacophore are identical. The series demonstrates selectivity for JNK2 and JNK3 (pIC₅₀ ~6.5–6.7 for optimized analogs) over JNK1 (pIC₅₀ <5.0), p38α (pIC₅₀ <4.8), and ERK2 [1]. The 2-fluorobenzamide analog showed no significant activity (pIC₅₀ <5.0) against a broader panel including EGFR, ErbB2, cdk2, PLK-1, and Src . No crystallographic data specific to the 4-nitrobenzamide analog were identified in the public domain.

JNK3 inhibition ATP-competitive binding X-ray crystallography

4-Nitrobenzamide as a Structurally Distinct Vector for Fragment Elaboration vs. the Naphthalene and 2-Fluorobenzamide Analogs

The 4-nitrobenzamide moiety of CAS 297763-76-9 provides a chemically distinct exit vector from the tetrahydrobenzothiophene core compared to the planar, hydrophobic naphthalene ring of TCS JNK 5a and the small 2-fluorophenyl group of PDB 2O2U ligand [1][2]. The para-nitro group introduces: (i) a strong electron-withdrawing effect (Hammett σₚ = +0.78 for –NO₂) that modulates the amide NH acidity and hydrogen bond donor strength; (ii) a potential bioreductive handle, as aromatic nitro groups can be enzymatically reduced by nitroreductases under hypoxic conditions to generate reactive amine or hydroxylamine species—a property absent in both the naphthalene and fluorobenzamide analogs [3]; and (iii) a versatile synthetic intermediate, since the nitro group can be chemoselectively reduced to an aniline for further derivatization (e.g., amide coupling, sulfonylation, or bioconjugation), enabling downstream probe development. The naphthalene analog (TCS JNK 5a) lacks any such derivatizable functional group, while the 2-fluorobenzamide offers only limited potential for nucleophilic aromatic substitution.

Chemical probe design Structure-activity relationship Fragment growth vectors

Supplier Availability and Purity Landscape: CAS 297763-76-9 vs. TCS JNK 5a

CAS 297763-76-9 is currently available from multiple specialty chemical suppliers with documented purities: ChemScene (Cat. CS-0333305, 97%), MolCore (NLT 98%), and Leyan (Cat. 1403975, 97%) . The compound was previously listed by CymitQuimica (Ref. 10-F730971) but is now marked as discontinued, indicating limited historical commercial demand . In contrast, the naphthalenecarboxamide analog TCS JNK 5a (CAS 312917-14-9) is distributed by >10 major vendors (Tocris, MedChemExpress, Santa Cruz Biotechnology, Cayman, Selleck, etc.) with consistent ≥98% HPLC purity and is included in multiple commercial screening libraries . The narrower supplier base for CAS 297763-76-9 may reflect its more specialized application profile—it is positioned as a research chemical and synthetic building block rather than a standardized pharmacological tool compound. Notably, no major life science reagent supplier (e.g., Sigma-Aldrich, Cayman, Tocris, MedChemExpress) currently catalogs CAS 297763-76-9 as a characterized bioactive molecule, meaning users must independently verify identity and biological activity upon receipt.

Chemical procurement Vendor comparison Purity specification

Molecular Recognition Differentiation: The 4-Nitro Group as a Potential Selectivity Filter vs. the JNK1-Isoform and Off-Target Kinases

The Angell et al. (2007) SAR study established that within this chemotype, selectivity for JNK3 and JNK2 over JNK1 and p38α MAP kinase is achieved through the combination of the 3-cyano hinge interaction and the specific aryl amide substituent occupying the solvent-accessible region of the ATP-binding pocket [1]. The naphthalenecarboxamide (TCS JNK 5a) achieves its selectivity profile (JNK3 pIC₅₀ 6.7, JNK2 6.5, JNK1 <5.0, p38α <4.8) through complementary hydrophobic packing of the naphthalene ring . The 4-nitrobenzamide analog (CAS 297763-76-9) replaces this hydrophobic interaction with a dipolar nitro group capable of participating in orthogonal electrostatic and hydrogen-bonding interactions with polar residues in the solvent-exposed region. This structural difference may translate into a distinct off-target profile: the nitro group's strong electron-withdrawing character (σₚ +0.78) could reduce affinity for kinases that prefer electron-rich aryl interactions in the corresponding pocket region, while potentially enhancing binding to kinases with complementary polar or cationic residues. However, no experimental kinase profiling data for CAS 297763-76-9 were identified in the public domain, and this differentiation remains theoretical pending experimental validation.

Kinase selectivity JNK isoform discrimination ATP-binding site pharmacophore

Recommended Research and Industrial Application Scenarios for N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide (CAS 297763-76-9)


JNK2/3 Chemical Probe Development with Reductive Prodrug Capability

CAS 297763-76-9 is optimally deployed as a starting scaffold for designing JNK2/3-targeted chemical probes that incorporate a nitroreductase-sensitive trigger. The 4-nitro group can be enzymatically reduced under hypoxic tumor microenvironment conditions to the corresponding aniline or hydroxylamine, potentially enabling tumor-selective activation . This distinguishes it from TCS JNK 5a, which lacks a bioreducible handle. Medicinal chemistry teams can reduce the nitro group chemoselectively to install fluorescent reporters, biotin tags, or E3 ligase ligands for PROTAC development while retaining the JNK2/3-binding tetrahydrobenzothiophene-3-carbonitrile core [1].

Fragment-Based Screening and Solubility-Critical Biochemical Assays

With a lower molecular weight (327.36 vs. 332.42 for TCS JNK 5a), higher TPSA (96.03 vs. 81.13 Ų), and reduced cLogP (3.66 vs. ~5.0–5.5), CAS 297763-76-9 exhibits a more fragment-like property profile [1]. These computed properties predict superior aqueous solubility and lower non-specific protein binding compared to the naphthalenecarboxamide analog, making it the preferred choice for biochemical assays conducted at high compound concentrations, SPR-based binding studies requiring minimal DMSO content, or fragment-based drug discovery campaigns where the lower lipophilicity reduces the risk of aggregation-based false positives [2].

SAR Library Synthesis via Nitro Group Derivatization

The 4-nitro group of CAS 297763-76-9 functions as a masked aniline, providing a single-step entry point to diverse analog libraries. Catalytic hydrogenation or tin(II) chloride reduction yields the 4-aminobenzamide intermediate, which can be directly functionalized via amide coupling, sulfonamide formation, reductive amination, or diazotization/SNAr chemistry . This synthetic versatility enables systematic exploration of the solvent-exposed region of the JNK ATP-binding pocket without altering the core scaffold. In contrast, TCS JNK 5a and the 2-fluorobenzamide analog are synthetic dead-ends at the corresponding position, offering no straightforward derivatization pathway [1].

Comparative Kinase Selectivity Profiling in JNK Isoform Discrimination Studies

For research programs aiming to dissect differential JNK2 versus JNK3 pharmacology or identify isoform-selective chemical starting points, CAS 297763-76-9 provides a structurally distinct complement to the commercially dominant TCS JNK 5a. The electronic nature of the 4-nitrobenzamide (strongly electron-withdrawing) is orthogonal to the electron-rich, hydrophobic naphthalene of TCS JNK 5a, and this difference may translate into a divergent off-target kinase profile [1]. Systematic head-to-head kinase panel profiling of both compounds under identical assay conditions would generate valuable selectivity fingerprint data. Researchers should note that no such comparative profiling data currently exist in the public domain and must be generated experimentally .

Quote Request

Request a Quote for N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.